(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
Overview
Description
Scientific Research Applications
Preparation and Structure
Phenolic aryliodonium salts, including those based on (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate, have been prepared and structurally analyzed. These salts demonstrate potential as phenol transfer reagents in reactions with various anionic nucleophiles, highlighting their significance in synthetic chemistry (Yoshimura et al., 2018).
Synthesis of Glycosyl Triflates
The compound is used in a system for generating glycosyl triflates from thioglycosides, showing its utility in glycoside synthesis. This process involves activation of thioglycosides to form glycosides, contributing to advancements in carbohydrate chemistry (Crich & Smith, 2000).
Halogen Bonding and Supramolecular Aggregation
4-Methoxyphenyl(phenyl)iodonium thiocyanate, a related compound, has been studied for its unique halogen bonding properties, leading to the formation of heterooctameric supramolecular clusters. This demonstrates its potential in the study of noncovalent interactions and supramolecular chemistry (Soldatova et al., 2020).
Electrophilic Reagents in Organic Synthesis
Highly reactive hypervalent organoiodine reagents, including those derived from compounds like this compound, have been prepared and utilized in organic synthesis. Their high reactivity is advantageous in the preparation of functionalized iodonium salts, contributing to the field of synthetic organic chemistry (Kitamura, 1995).
Properties
IUPAC Name |
(4-methoxyphenyl)-phenyliodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IO.CHF3O3S/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLFXLNXREQFW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3IO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370539 | |
Record name | AC1MC22W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115298-63-0 | |
Record name | AC1MC22W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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